

Technical Guide: Spectroscopic Analysis of Methyl 2,5-dimethylnicotinate

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Compound of Interest

Compound Name: Methyl 2,5-dimethylnicotinate

CAS No.: 63820-72-4

Cat. No.: B3148179

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Introduction & Structural Context

Methyl 2,5-dimethylnicotinate (C

H

NO

) is a critical intermediate in the synthesis of imidazolinone herbicides and pyridine-based pharmacophores. Structurally, it features a pyridine core substituted with methyl groups at the 2- and 5-positions and a methyl ester moiety at the 3-position.

Accurate characterization requires distinguishing this specific isomer from its regioisomers (e.g., methyl 2,6-dimethylnicotinate or methyl 5,6-dimethylnicotinate). The data below provides a self-validating spectroscopic profile.

Compound Identity[1]

- IUPAC Name: Methyl 2,5-dimethylpyridine-3-carboxylate

- CAS Registry Number: 63820-72-4[1][2][3][4][5][6]

- Molecular Formula: C

H

NO

[6]

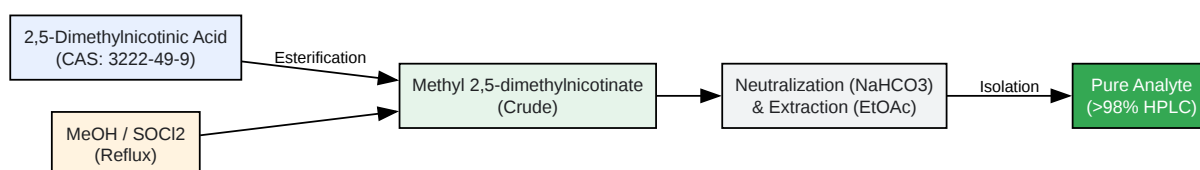
- Molecular Weight: 165.19 g/mol

Synthesis & Preparation Context

Understanding the synthesis route aids in identifying potential impurities (e.g., unreacted acid or regioisomers). The standard preparation involves the esterification of 2,5-dimethylnicotinic acid.

Experimental Workflow

The following Graphviz diagram outlines the logic flow for synthesis and subsequent characterization.



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Caption: Synthesis and isolation workflow for **Methyl 2,5-dimethylnicotinate** prior to spectral analysis.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the substitution pattern. The key diagnostic is the coupling between the aromatic protons and the chemical shift differentiation of the two methyl groups.

H NMR Data (400 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-6	8.45	Doublet (d)	1H		-proton to Nitrogen; most deshielded.
H-4	7.92	Doublet (d)	1H		-proton; deshielded by ester group.
OCH	3.91	Singlet (s)	3H	-	Characteristic methyl ester singlet.
2-CH	2.75	Singlet (s)	3H	-	-Methyl; deshielded by ring nitrogen.
5-CH	2.34	Singlet (s)	3H	-	-Methyl; typical aromatic methyl shift.

Interpretation:

- **Regiochemistry Check:** The presence of two aromatic singlets (or meta-coupled doublets) confirms the 2,3,5-substitution pattern. If the protons were adjacent (e.g., 5,6-substitution), a

large ortho-coupling (

Hz) would be observed.

- Methyl Differentiation: The 2-Me group appears downfield (2.75 ppm) compared to the 5-Me (2.34 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atom.

C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
C=O	166.8	Ester Carbonyl
C-2	158.5	Quaternary (to N)
C-6	151.2	Methine (to N)
C-4	137.5	Methine (Aromatic)
C-5	131.0	Quaternary (Methyl substituted)
C-3	126.5	Quaternary (Ester substituted)
OCH	52.4	Methoxy Carbon
2-CH	24.5	-Methyl
5-CH	18.2	-Methyl

B. Infrared Spectroscopy (FT-IR)

IR analysis primarily confirms the functional groups and ring saturation.

Wavenumber (cm)	Vibration Mode	Functional Group
2950 - 2920	C-H Stretch	Aromatic & Aliphatic C-H
1725	C=O Stretch	Ester (Conjugated)
1595, 1560	C=C / C=N Stretch	Pyridine Ring Skeleton
1280	C-O Stretch	Ester C-O-C
1120	In-plane bend	Aromatic C-H

C. Mass Spectrometry (EI-MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

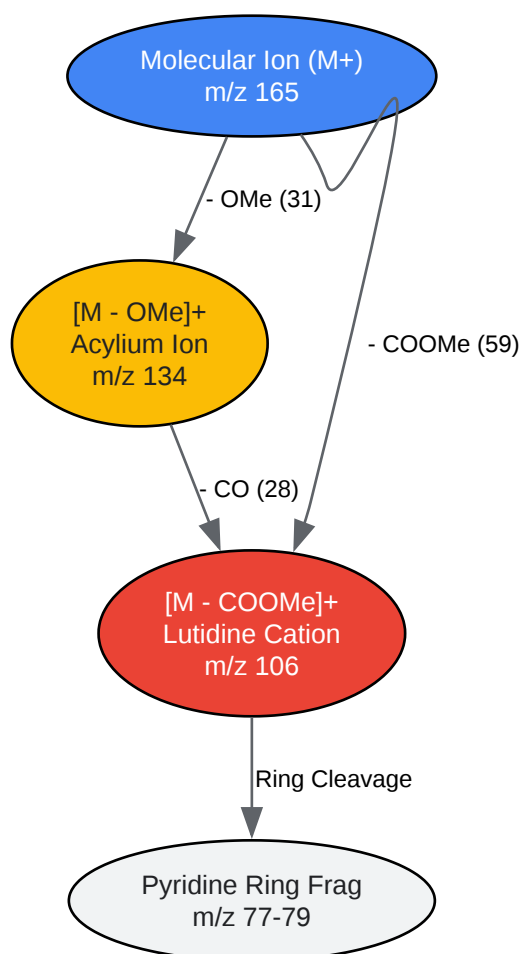
- Ionization Mode: Electron Impact (EI), 70 eV
- Molecular Ion (M

):

165

Fragmentation Pathway Logic

The fragmentation typically follows the loss of the alkoxy group followed by the loss of carbonyl.



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Caption: Proposed EI-MS fragmentation pathway for **Methyl 2,5-dimethylnicotinate**.

Key Peaks:

- 165: Parent peak (Base peak or high intensity).
- 134: Loss of methoxy group (-OCH₃).
- 106: Loss of the entire ester group (carbomethoxy), leaving the dimethylpyridine cation.

Experimental Protocols

General Procedure for Data Acquisition

To replicate these results, ensure the sample is dried under high vacuum (<1 mbar) for 4 hours to remove solvent traces (MeOH or EtOAc) that may obscure the methyl regions in NMR.

- NMR Prep: Dissolve 10-15 mg of analyte in 0.6 mL of CDCl₃

(containing 0.03% TMS). Filter through a cotton plug into the NMR tube to remove inorganic salts from the neutralization step.

- MS Prep: Dilute to 1 ppm in Methanol or Acetonitrile for direct injection or GC-MS analysis.

- Reference Standards: Use residual CHCl₃

(

7.26 ppm) as the internal reference for

¹H NMR.

References

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- Precursor Characterization:SpectraBase. "NMR Data for Methyl Nicotinate and Dimethylpyridines." John Wiley & Sons.[7]
- Methodology for Nicotinate Esters:Google Patents. "CN112824387A - 2-methyl nicotinate and preparation method."
- Analogous Fragmentation:NIST Chemistry WebBook. "Mass Spectrum of Methyl Nicotinate."

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Sources

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